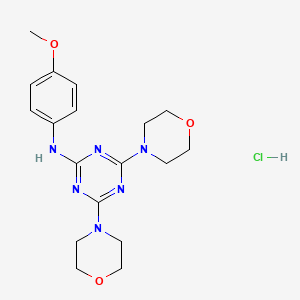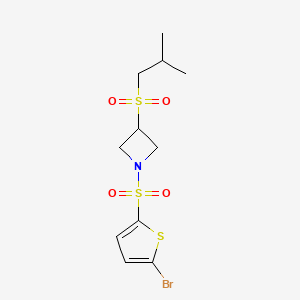
1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine is a synthetic compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. However, the InChI code for 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine is not available in the search results.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, purity, physical form, and storage temperature. However, these specific details for 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine are not available in the search results.
Wissenschaftliche Forschungsanwendungen
Activated Monomer Polymerization of N-Sulfonylazetidine
A study by Reisman et al. (2020) discusses the anionic polymerization of N-sulfonylazetidine, leading to polymers with sulfonyl groups incorporated into the backbone. This research provides insights into the synthesis of novel polymers with potential applications in materials science, highlighting the versatility of sulfonamide-based monomers in polymer chemistry. The process facilitates the formation of semicrystalline and amorphous polymers with unique structural features, suggesting applications in developing new materials with tailored properties (Reisman et al., 2020).
Synthesis of Functionalized Sulfonamides
D'hooghe et al. (2005) explored the ring opening of 2-(bromomethyl)-1-sulfonylaziridines, leading to the synthesis of 1,3-heteroatom substituted 2-aminopropane derivatives. This research demonstrates the applicability of sulfonamide derivatives in synthesizing a wide range of functionalized compounds, potentially useful in the development of new drugs and chemical probes (D'hooghe et al., 2005).
Inhibition of Tumor-Associated Isozyme IX by Halogenosulfanilamide Derivatives
A study on the inhibition of carbonic anhydrase IX by halogenated sulfonamides, including Ilies et al. (2003), indicates potential applications of sulfonamide derivatives as antitumor agents. These compounds exhibit selective inhibition against tumor-associated isozymes, suggesting their use in designing more potent and selective inhibitors for cancer therapy (Ilies et al., 2003).
Regio- and Stereocontrolled Synthesis of Novel Compounds
Karikomi et al. (2008) discuss the conversion of 2-(bromomethyl)-1-sulfonylaziridines into novel compounds, demonstrating the chemical versatility of sulfonamide and azetidine derivatives in synthesizing complex molecules with potential pharmacological applications (Karikomi et al., 2008).
Safety And Hazards
The safety and hazards of a compound are typically represented by its hazard statements and precautionary statements. Unfortunately, there is no specific safety and hazard information available for 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine.
Zukünftige Richtungen
There is no specific information available on the future directions of research or applications for 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine.
Eigenschaften
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO4S3/c1-8(2)7-19(14,15)9-5-13(6-9)20(16,17)11-4-3-10(12)18-11/h3-4,8-9H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTMHSHFWRISHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2469149.png)
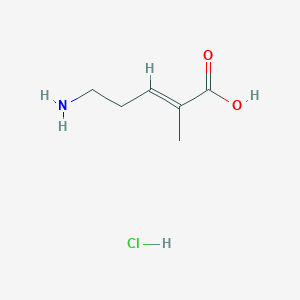
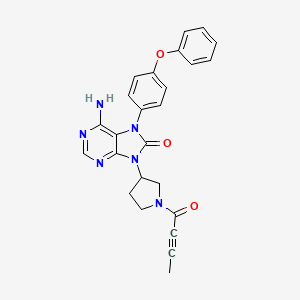
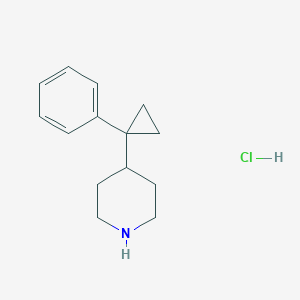
![(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2469156.png)
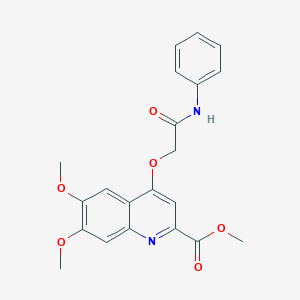
![N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide](/img/structure/B2469158.png)
![Ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2469159.png)
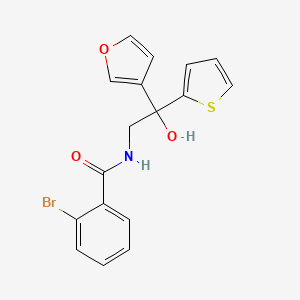
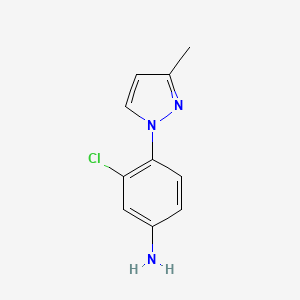
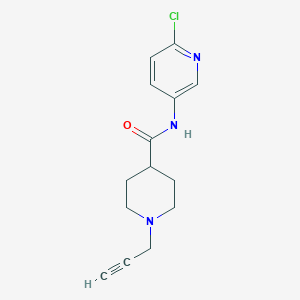
![N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2469169.png)
![3-[4-(Propylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2469171.png)
